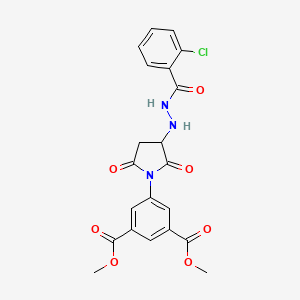
Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a pyrrolidinyl ring, and a benzenedicarboxylate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the chlorophenyl group. Common reagents used in the synthesis include hydrazine derivatives, chlorophenyl carbonyl compounds, and benzenedicarboxylate esters. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenedicarboxylate derivatives, pyrrolidinyl-containing molecules, and chlorophenyl-substituted compounds. Examples include:
- Dimethyl 5-(2-((2-chlorophenyl)carbonyl)hydrazino)-1,3-benzenedicarboxylate
- Dimethyl 5-(3-(2-((2-bromophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate
- Dimethyl 5-(3-(2-((2-fluorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate
Uniqueness
What sets Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18ClN3O7 |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
dimethyl 5-[3-[2-(2-chlorobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H18ClN3O7/c1-31-20(29)11-7-12(21(30)32-2)9-13(8-11)25-17(26)10-16(19(25)28)23-24-18(27)14-5-3-4-6-15(14)22/h3-9,16,23H,10H2,1-2H3,(H,24,27) |
InChI Key |
BCDXBCGUBBKVCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















